[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(2-methylphenoxy)acetate
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Overview
Description
[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(2-methylphenoxy)acetate is a complex organic compound that features a furan ring, an oxazole ring, and a phenoxyacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(2-methylphenoxy)acetate typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and oxazole rings separately, followed by their coupling and subsequent esterification with 2-(2-methylphenoxy)acetic acid.
Furan Ring Synthesis: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones in the presence of an acid catalyst.
Oxazole Ring Synthesis: The oxazole ring can be synthesized through the cyclization of α-hydroxyketones with amides in the presence of a dehydrating agent.
Coupling and Esterification: The furan and oxazole intermediates are coupled using a suitable coupling agent such as DCC (dicyclohexylcarbodiimide), followed by esterification with 2-(2-methylphenoxy)acetic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(2-methylphenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxazole ring can be reduced to form oxazolines.
Substitution: The phenoxyacetate moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones
Reduction: Oxazolines
Substitution: Various substituted phenoxyacetates
Scientific Research Applications
[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(2-methylphenoxy)acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structural features.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(2-methylphenoxy)acetate is not fully understood, but it is believed to interact with specific molecular targets and pathways. For instance, its potential anti-inflammatory activity may involve the inhibition of key enzymes in the inflammatory pathway, while its antimicrobial activity could be due to disruption of microbial cell membranes.
Comparison with Similar Compounds
Similar Compounds
- [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl acetate
- [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-phenoxyacetate
Uniqueness
Compared to similar compounds, [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(2-methylphenoxy)acetate is unique due to the presence of the 2-methylphenoxy group, which may impart distinct electronic and steric properties, potentially leading to different reactivity and biological activity.
Properties
IUPAC Name |
[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(2-methylphenoxy)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5/c1-12-5-2-3-6-14(12)21-11-17(19)22-10-13-9-16(23-18-13)15-7-4-8-20-15/h2-9H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APAPBSLJRIOZHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)OCC2=NOC(=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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